P-Phenyl-N-(trimethylsilyl)phosphonimidic dichloride
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Overview
Description
Dichlorophenyl(trimethylsilylimino)phosphine is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a trimethylsilylimino group, and a phosphine moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of dichlorophenyl(trimethylsilylimino)phosphine typically involves the reaction of dichlorophenylphosphine with trimethylsilylimine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods often utilize Friedel-Crafts alkylation reactions, where phosphorus trichloride reacts with benzene in the presence of anhydrous aluminum chloride as a catalyst . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Dichlorophenyl(trimethylsilylimino)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines with lower oxidation states.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions such as the Buchwald-Hartwig cross-coupling reaction, Heck reaction, and Suzuki-Miyaura coupling.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The major products formed from these reactions are often organophosphorus compounds with diverse functional groups.
Scientific Research Applications
Dichlorophenyl(trimethylsilylimino)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of dichlorophenyl(trimethylsilylimino)phosphine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various electrophiles, while the trimethylsilylimino group can stabilize reactive intermediates. This dual functionality allows the compound to participate in a wide range of chemical reactions, targeting different molecular pathways.
Comparison with Similar Compounds
Dichlorophenyl(trimethylsilylimino)phosphine can be compared with other organophosphorus compounds such as:
Dichlorophenylphosphine: Similar in structure but lacks the trimethylsilylimino group, making it less versatile in certain reactions.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the dichlorophenyl moiety, affecting its reactivity and applications.
Phenylphosphine: A simpler compound with only a phenyl group attached to the phosphorus atom, limiting its use in complex organic synthesis.
The uniqueness of dichlorophenyl(trimethylsilylimino)phosphine lies in its combination of functional groups, which provides enhanced reactivity and stability in various chemical processes.
Properties
CAS No. |
61499-70-5 |
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Molecular Formula |
C9H14Cl2NPSi |
Molecular Weight |
266.18 g/mol |
IUPAC Name |
dichloro-phenyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C9H14Cl2NPSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
OEKFJBPWCWMUPV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
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